Product packaging for 2,8-Dimethyl-5-methylidenenonane(Cat. No.:CAS No. 33717-92-9)

2,8-Dimethyl-5-methylidenenonane

Cat. No.: B13423991
CAS No.: 33717-92-9
M. Wt: 168.32 g/mol
InChI Key: SLPBMZNHLNJPER-UHFFFAOYSA-N
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Description

2,8-Dimethyl-5-methylidenenonane is an organic hydrocarbon with the molecular formula C12H24 and a molecular weight of 168.32 g/mol . Its CAS registry number is 33717-92-9 . This compound is characterized by its specific structure, which can be represented by the SMILES notation C=C(\CCC(C)C)CCC(C)C . Calculated physical properties include a density of approximately 0.757 g/cm³ and a boiling point near 200.05°C at 760 mmHg . While the specific biological or mechanistic applications of this compound are not well-documented in the current literature, hydrocarbons with similar structural features are of significant interest in various research fields. For instance, branched and unsaturated alkanes are frequently investigated in the development of biofuels and as components in synthetic fuels, where the structure of the molecule influences its physical properties and combustion characteristics . As a specialized chemical, it serves as a building block or intermediate for further synthetic chemistry and materials science research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24 B13423991 2,8-Dimethyl-5-methylidenenonane CAS No. 33717-92-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33717-92-9

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

2,8-dimethyl-5-methylidenenonane

InChI

InChI=1S/C12H24/c1-10(2)6-8-12(5)9-7-11(3)4/h10-11H,5-9H2,1-4H3

InChI Key

SLPBMZNHLNJPER-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=C)CCC(C)C

Origin of Product

United States

Synthetic Methodologies for 2,8 Dimethyl 5 Methylidenenonane

Retrosynthetic Disconnection Approaches

A logical retrosynthetic analysis of 2,8-Dimethyl-5-methylidenenonane suggests that the most straightforward disconnection is at the exocyclic double bond. This bond can be formed via an olefination reaction, pointing to a ketone precursor, 2,8-dimethyl-5-nonanone . This ketone possesses the complete carbon skeleton of the target molecule.

Further disconnection of the ketone precursor, 2,8-dimethyl-5-nonanone , can be envisioned through a disconnection of one of the carbon-carbon bonds adjacent to the carbonyl group. A particularly efficient disconnection involves breaking the C4-C5 or C5-C6 bond, leading to two isopentyl fragments. This suggests a convergent synthesis where two five-carbon units are coupled to form the C10 backbone with the carbonyl at the C5 position. This approach is synthetically advantageous due to the symmetry of the resulting fragments.

Construction of the Exocyclic Methylidene Moiety

The introduction of the exocyclic methylidene group (=CH₂) at the C5 position is a key transformation in the synthesis of this compound. The most common and reliable method for this conversion is the Wittig reaction. scispace.comyoutube.comnih.gov This reaction involves the treatment of the precursor ketone, 2,8-dimethyl-5-nonanone , with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

The Wittig reagent is typically prepared in situ from methyltriphenylphosphonium (B96628) bromide and a strong base such as n-butyllithium or potassium tert-butoxide. nih.gov The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. rsc.org The Wittig reaction is particularly well-suited for this transformation as it ensures the unambiguous placement of the double bond, avoiding the formation of regioisomers that can occur in elimination reactions. scispace.com

Alternative methods for the methylenation of ketones include the Tebbe olefination, the Peterson olefination, and the Julia-Kocienski olefination. However, the Wittig reaction remains a widely used and generally efficient method for the synthesis of terminal alkenes from ketones.

Strategies for Assembling the Branched Nonane (B91170) Carbon Skeleton

The core of this compound is the branched nonane framework. As indicated by the retrosynthetic analysis, a highly efficient strategy for constructing the precursor ketone, 2,8-dimethyl-5-nonanone , involves the coupling of two isopentyl units. A practical implementation of this strategy is the reaction of an isopentyl Grignard reagent with an appropriate electrophile.

Specifically, the synthesis can be achieved by the reaction of two equivalents of isopentylmagnesium bromide with a one-carbon electrophile that can lead to a ketone. Ethyl formate (B1220265) is a suitable choice for this purpose. nih.gov The first equivalent of the Grignard reagent adds to the carbonyl group of ethyl formate to form an intermediate hemiacetal alkoxide. This intermediate is unstable and eliminates ethoxide to form isovaleraldehyde. A second equivalent of the Grignard reagent then adds to the in situ generated aldehyde, yielding, after acidic workup, the secondary alcohol 2,8-dimethyl-5-nonanol . Subsequent oxidation of this alcohol furnishes the target ketone, 2,8-dimethyl-5-nonanone .

Common oxidizing agents for the conversion of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions.

Starting MaterialReagentProduct
IsovaleraldehydeIsopentylmagnesium bromide2,8-Dimethyl-5-nonanol
2,8-Dimethyl-5-nonanol Pyridinium chlorochromate (PCC)2,8-Dimethyl-5-nonanone

Total Synthesis Routes and Key Intermediates

A plausible total synthesis of this compound can be outlined based on the aforementioned strategies. The key intermediates in this synthetic route are 2,8-dimethyl-5-nonanol and 2,8-dimethyl-5-nonanone .

The synthesis would commence with the preparation of isopentylmagnesium bromide from 1-bromo-3-methylbutane (B150244) and magnesium metal in an ethereal solvent. This Grignard reagent is then reacted with ethyl formate, followed by an acidic workup, to yield 2,8-dimethyl-5-nonanol . nih.gov Oxidation of this secondary alcohol using a standard oxidizing agent like PCC provides 2,8-dimethyl-5-nonanone . The final step is a Wittig reaction on the ketone using methylenetriphenylphosphorane to install the exocyclic methylene (B1212753) group, affording the final product, this compound.

Convergent and Linear Synthesis Pathways

The convergent nature of the Grignard reaction with ethyl formate allows for the rapid assembly of the core structure from readily available starting materials.

Development of Novel Catalytic Synthetic Protocols

While the Wittig reaction is a classical and effective method, there is ongoing research into the development of catalytic olefination reactions to improve efficiency and reduce waste. Recent advancements include the use of catalytic amounts of transition metals or organocatalysts to promote olefination reactions. nih.gov

For instance, catalytic versions of the Wittig reaction have been explored, although they are not yet as widely applicable as the stoichiometric version. Furthermore, other catalytic methods for the olefination of ketones are being developed, which could potentially be applied to the synthesis of this compound. These methods often aim to avoid the use of stoichiometric organophosphorus or organosulfur reagents, which can be problematic in terms of atom economy and purification.

Chemo-, Regio-, and Stereoselective Synthetic Considerations

The synthesis of this compound as described is highly regioselective. The Grignard-based assembly of the ketone ensures the carbonyl group is located at the C5 position, and the subsequent Wittig reaction specifically converts this carbonyl into a methylene group without affecting other parts of the molecule.

Elucidation of Reaction Mechanisms and Pathways of 2,8 Dimethyl 5 Methylidenenonane

Investigations into Alkene Reactivity and Selectivity

There is a lack of specific research investigating the reactivity and selectivity of the alkene group in 2,8-dimethyl-5-methylidenenonane. General knowledge suggests that the exocyclic methylene (B1212753) group would be susceptible to electrophilic attack and radical addition, but the regioselectivity and stereoselectivity of such reactions have not been experimentally determined for this particular compound.

Radical Mechanistic Studies

Detailed radical mechanistic studies for this compound are not documented in available scientific literature.

Initiation and Propagation Pathways of Radical Reactions

Specific initiation and propagation pathways for radical reactions involving this compound have not been reported.

Factors Influencing Radical Stability and Selectivity

While general principles of radical chemistry can be inferred, there are no specific studies on the factors influencing radical stability and selectivity in reactions involving this compound.

Ionic Mechanistic Investigations

There is no available research on the ionic mechanistic investigations of this compound.

Electrophilic Addition Mechanisms

The specific mechanisms of electrophilic addition to this compound have not been a subject of published research.

Carbocation Rearrangements

Potential carbocation rearrangements following electrophilic addition to this compound have not been experimentally studied or documented.

Nucleophilic Pathways

There is no specific information available in the searched scientific literature detailing the nucleophilic pathways of this compound. In theory, the double bond could be susceptible to nucleophilic attack, particularly if activated by an appropriate catalyst or functional group transformation. However, no documented examples or mechanistic studies for this specific compound were identified.

Pericyclic Reaction Pathways

While pericyclic reactions represent a broad class of concerted chemical transformations that could potentially involve a molecule with the structure of this compound, no specific studies documenting such reactions for this compound have been found. msu.edu General principles of pericyclic reactions, such as cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are well-established in organic chemistry, but their application to this compound has not been described in the available literature. msu.edu

Kinetic Studies for Mechanism Elucidation

A search for kinetic studies on the reactions of this compound did not yield any specific results. Therefore, no data is available for the following subsections.

Reaction Order Determinations

No information was found regarding the determination of reaction orders for any reactions involving this compound.

Activation Energy and Thermodynamic Parameter Analysis

There are no available studies that report on the activation energy or other thermodynamic parameters associated with reactions of this compound.

Isotope Effects in Reaction Kinetics

No literature could be found that discusses the use of isotope effects to elucidate the reaction mechanisms of this compound.

Computational Validation of Proposed Mechanisms

No computational studies or theoretical validations of proposed reaction mechanisms for this compound were identified in the searched literature. Such studies would be contingent on proposed and experimentally investigated reaction pathways, which are currently lacking for this specific compound.

Theoretical and Computational Chemistry Studies of 2,8 Dimethyl 5 Methylidenenonane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule like 2,8-dimethyl-5-methylidenenonane. These calculations, based on the principles of quantum mechanics, can determine the distribution of electrons within the molecule, which in turn governs its chemical properties.

Key aspects that would be investigated include:

Molecular Orbital (MO) Theory: This theory describes the wave-like behavior of electrons in molecules. For this compound, calculations would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are critical in predicting the molecule's reactivity, particularly in reactions involving electron transfer.

Electron Density Distribution: Calculations can map the electron density, revealing regions of high and low electron concentration. In this compound, the double bond of the methylidene group is expected to be a region of high electron density, making it a likely site for electrophilic attack.

Electrostatic Potential (ESP) Surfaces: ESP maps visualize the electrostatic potential on the electron density surface. nih.gov For this compound, these maps would highlight the nucleophilic character of the double bond and the electrophilic character of other regions, providing insights into intermolecular interactions. nih.gov

Density Functional Theory (DFT) Applications for Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. mdpi.com It has proven to be a valuable tool for studying a wide range of chemical reactions, including those involving unsaturated hydrocarbons. acs.orgrsc.org

For this compound, DFT calculations can be used to predict its reactivity in several ways:

Reactivity Indices: Conceptual DFT provides a framework for defining chemical concepts such as electronegativity, hardness, and softness, which are crucial for predicting reactivity. mdpi.com The local softness, for instance, can be calculated for each atom in the molecule to identify the most reactive sites for radical or electrophilic attack. acs.org

Solvent Effects: DFT calculations can incorporate the effects of a solvent on the reactivity of a molecule. nih.gov This is important because many chemical reactions are carried out in solution, and the solvent can have a significant impact on the reaction pathway and energetics.

A hypothetical application of DFT to predict the reactivity of this compound in a radical addition reaction is presented in the table below. The local softness values would be calculated to determine the most likely site of attack.

Atom in this compoundHypothetical Local Softness (s)Predicted Reactivity
C5 (methylidene carbon)HighHigh susceptibility to radical attack
C1/C9 (primary carbons)LowLow susceptibility to radical attack
C2/C8 (tertiary carbons)ModerateModerate susceptibility to radical attack

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov MD simulations can provide detailed insights into the conformational flexibility and dynamics of molecules like this compound. nih.gov

Key applications of MD simulations for this molecule include:

Conformational Sampling: this compound has a flexible carbon chain with several rotatable bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them.

Time-Averaged Properties: MD simulations can be used to calculate time-averaged properties, such as the average end-to-end distance of the carbon chain or the distribution of dihedral angles. This information provides a statistical description of the molecule's conformational preferences.

Solvent Effects on Conformation: The presence of a solvent can influence the conformational landscape of a molecule. MD simulations can explicitly include solvent molecules to study how they affect the conformational equilibrium of this compound.

Computational Studies of Reaction Pathways and Energy Landscapes

Computational chemistry provides powerful tools to explore the intricate details of chemical reactions. nih.gov For this compound, these methods can be used to map out the entire reaction pathway for various transformations, identifying transition states, intermediates, and the associated energy changes.

Common reaction types for alkenes like this compound that could be studied include:

Electrophilic Addition: The double bond in this compound is susceptible to attack by electrophiles. masterorganicchemistry.comjeeadv.ac.in Computational studies can elucidate the mechanism of these reactions, such as the addition of hydrogen halides (HX) or halogens (X2), and predict the regioselectivity (Markovnikov vs. anti-Markovnikov addition). masterorganicchemistry.com

Radical Reactions: The presence of allylic hydrogens in this compound makes it a candidate for radical reactions. masterorganicchemistry.com Computational methods can be used to study the mechanism of radical abstraction of these hydrogens and subsequent reactions.

Pericyclic Reactions: Although less common for simple alkenes, computational studies could explore the possibility of this compound participating in pericyclic reactions, such as cycloadditions or ene reactions, under specific conditions. wikipedia.org

The following table illustrates a hypothetical energy landscape for the electrophilic addition of HBr to this compound, as could be determined by computational studies.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
0Reactants (this compound + HBr)0
1Transition State 1 (Formation of carbocation)+15
2Intermediate (Tertiary carbocation)+5
3Transition State 2 (Nucleophilic attack by Br-)+10
4Products (2-Bromo-2,8-dimethyl-5-methylnonane)-10

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific property. wikipedia.orgneovarsity.org While no specific QSAR studies on this compound derivatives are publicly available, the methodology could be applied if a dataset of such compounds with measured activities existed.

The general workflow for a QSAR study on derivatives of this compound would involve:

Data Collection: A dataset of this compound derivatives with their corresponding measured biological activity (e.g., toxicity, enzyme inhibition) would be required. researchgate.netnih.gov

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecular structure, such as size, shape, and electronic properties. neovarsity.org

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the molecular descriptors with the biological activity. hnust.edu.cn

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability. wikipedia.org

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters for this compound, which can aid in its identification and characterization.

NMR Spectroscopy: DFT calculations can accurately predict the 13C and 1H nuclear magnetic resonance (NMR) chemical shifts. nih.gov These predictions can be invaluable for assigning the signals in an experimental NMR spectrum and confirming the structure of the molecule.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies and intensities of a molecule. The predicted IR spectrum for this compound would show characteristic peaks for the C=C double bond stretch and the C-H stretches of the methyl, methylene (B1212753), and methine groups, which can be compared with experimental data.

Mass Spectrometry: While direct prediction of mass spectra is challenging, computational methods can help in understanding the fragmentation patterns observed in mass spectrometry by calculating the energies of different fragment ions.

A table of predicted 13C NMR chemical shifts for this compound, based on computational models, is presented below.

Carbon AtomPredicted 13C NMR Chemical Shift (ppm)
C1, C9~22
C2, C8~35
C3, C7~40
C4, C6~30
C5~145 (sp2 carbon)
Methylidene C~110 (sp2 carbon)
Methyls on C2, C8~20

Advanced Spectroscopic Characterization Methodologies for 2,8 Dimethyl 5 Methylidenenonane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic compounds, providing detailed insight into the chemical environment of individual atoms. numberanalytics.com For a molecule with the complexity of 2,8-dimethyl-5-methylidenenonane, one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial but often insufficient information due to signal overlap. Therefore, multi-dimensional NMR techniques are essential for complete spectral assignment. sdsu.edu

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments provide a more comprehensive understanding of molecular structures by correlating different nuclear spins. numberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu For this compound, COSY would reveal the connectivity between protons within the various alkyl fragments of the molecule. For instance, it would show correlations between the methine proton at C-2 and the protons of the adjacent methylene (B1212753) and methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional (2D) experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. youtube.com It is invaluable for assigning the carbon resonances based on the already assigned proton resonances. Each CH, CH₂, and CH₃ group in this compound would produce a distinct correlation peak in the HSQC spectrum. ox.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.com This technique is crucial for piecing together the molecular skeleton by connecting different spin systems separated by quaternary carbons or heteroatoms. ox.ac.uk In the case of this compound, HMBC would be instrumental in identifying the quaternary carbon of the methylidene group (C-5) by its correlation with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, irrespective of their through-bond connectivity. science.gov This is particularly useful for determining the stereochemistry and preferred conformations of the molecule. For derivatives of this compound with chiral centers, NOESY can help establish the relative configuration.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

Carbon PositionPredicted ¹³C Shift (ppm)Attached ProtonsPredicted ¹H Shift (ppm)Key HMBC Correlations (¹H to ¹³C)
C1~22.53H~0.88C2, C3
C2~39.01H~1.55C1, C3, C1'
C1' (Methyl on C2)~19.53H~0.88C1, C2, C3
C3~36.52H~1.35C1, C2, C4, C5
C4~29.02H~2.05C3, C5, C6, C5=CH₂
C5~145.00--
C5=CH₂~110.02H~4.70C4, C5, C6
C6~32.02H~2.00C4, C5, C7, C8
C7~36.82H~1.15C6, C8, C9
C8~28.01H~1.75C6, C7, C9, C8-CH₃
C9~22.86H~0.90C7, C8
C8-CH₃~22.8~0.90C7, C8, C9

Note: Predicted chemical shifts are estimates based on standard values for similar structural motifs and may vary depending on the solvent and other experimental conditions. libretexts.org

Dynamic NMR Studies for Conformational Exchange

The flexible acyclic structure of this compound allows for a multitude of conformations due to rotation around its single bonds. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes that occur on the NMR timescale. nih.gov By analyzing the changes in NMR lineshapes at different temperatures, it is possible to determine the energy barriers for bond rotation and to characterize the dynamics of the interconverting conformers. nih.govutoronto.ca For instance, restricted rotation around the C4-C5 and C5-C6 bonds could lead to the observation of distinct NMR signals for diastereotopic protons at lower temperatures.

Solid-State NMR for Crystalline Derivatives

For derivatives of this compound that are crystalline, solid-state NMR (ssNMR) can provide valuable structural information. emory.edu Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide information about the local structure and molecular packing. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can be used to obtain high-resolution ¹³C spectra of solid samples. nih.gov These spectra can reveal details about the conformation of the molecule in the crystalline lattice and can be used to study polymorphism. huji.ac.il

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically within 5 ppm). youtube.com This allows for the determination of the elemental formula of this compound (C₁₂H₂₄) by distinguishing its exact mass from other ions with the same nominal mass. The ability to obtain an unambiguous molecular formula is a critical step in the identification of an unknown compound. researchgate.net

Interactive Table 2: HRMS Data for this compound

Ion FormulaIon TypeCalculated m/zObserved m/zMass Accuracy (ppm)
C₁₂H₂₄[M+H]⁺169.1951169.1948-1.8
C₁₂H₂₄[M+Na]⁺191.1770191.1766-2.1
C₁₂H₂₄[M+K]⁺207.1510207.1505-2.4

Note: The observed m/z and mass accuracy are hypothetical values for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), followed by its fragmentation through collision-induced dissociation (CID), and analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation. For this compound, characteristic fragmentation would likely involve cleavage at the branched points and allylic positions, leading to the formation of stable carbocations. Analyzing these fragmentation pathways helps to confirm the connectivity of the carbon skeleton.

Interactive Table 3: Predicted Key MS/MS Fragmentation of the [M+H]⁺ Ion of this compound (m/z 169.2)

Fragment m/zProposed Fragment Structure/Loss
126.1[M+H - C₃H₇]⁺ (Loss of isopropyl radical)
113.1[M+H - C₄H₉]⁺ (Loss of isobutyl radical)
97.1[C₇H₁₃]⁺
83.1[C₆H₁₁]⁺
69.1[C₅H₉]⁺
57.1[C₄H₉]⁺ (isobutyl cation)
43.1[C₃H₇]⁺ (isopropyl cation)

Note: The proposed fragments are based on general principles of mass spectral fragmentation of branched alkenes.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques are crucial for confirming the presence of its key structural features: the carbon-carbon double bond (C=C) of the methylidene group and the various types of carbon-hydrogen (C-H) bonds within the branched alkyl structure.

Infrared (IR) Spectroscopy

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, leading to characteristic absorption bands in the spectrum. The IR spectrum of this compound is predicted to exhibit several key absorptions that are indicative of its structure. The most diagnostic bands arise from the vibrations of the C=C and the adjacent =C-H bonds.

=C-H Stretching: The sp² hybridized C-H bonds of the terminal methylidene group are expected to show a stretching vibration at a frequency slightly above 3000 cm⁻¹, typically in the range of 3080-3040 cm⁻¹. This absorption is a clear indicator of an unsaturated carbon-hydrogen bond.

C=C Stretching: The carbon-carbon double bond stretch in a gem-disubstituted alkene like this compound is expected to appear in the region of 1655-1645 cm⁻¹. The intensity of this band is typically moderate.

=C-H Bending: A strong absorption band resulting from the out-of-plane bending (wagging) of the =C-H bonds is anticipated around 890 cm⁻¹. This is a highly characteristic absorption for a 1,1-disubstituted (gem-disubstituted) alkene.

Alkyl C-H Stretching: The numerous sp³ hybridized C-H bonds in the isobutyl and propyl side chains will give rise to strong, overlapping absorption bands in the 2960-2850 cm⁻¹ region.

Alkyl C-H Bending: Bending vibrations for the methyl (-CH₃) and methylene (-CH₂) groups will be observed in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ regions. The presence of an isopropyl-like moiety at one end of the molecule may result in a characteristic doublet around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While polar functional groups often give strong IR signals, non-polar bonds, such as the C=C bond, tend to produce strong signals in Raman spectra.

For this compound, the C=C stretching vibration, expected around 1650 cm⁻¹, would likely be a prominent feature in its Raman spectrum due to the change in polarizability of the double bond during vibration. The symmetric C-H stretching vibrations of the alkyl groups would also be Raman active.

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
=C-HStretching3080 - 30403080 - 3040Medium (IR), Medium (Raman)
C=CStretching1655 - 16451655 - 1645Medium (IR), Strong (Raman)
=C-H₂Out-of-plane Bending895 - 885Weak/InactiveStrong (IR)
-C-H (sp³)Stretching2960 - 28502960 - 2850Strong (IR), Strong (Raman)
-CH₂-Bending (Scissoring)~1465~1465Medium (IR & Raman)
-CH₃Asymmetric Bending~1450~1450Medium (IR & Raman)
-CH₃Symmetric Bending~1375~1375Medium (IR & Raman)

This table presents predicted values based on established group frequencies for similar chemical structures.

Electronic Spectroscopy: UV-Vis Studies for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, specifically the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). This technique is particularly informative for molecules containing conjugated π-systems, where the delocalization of electrons lowers the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths. rsc.orgmasterorganicchemistry.compressbooks.publibretexts.org

This compound is a non-conjugated alkene . docbrown.info Its only π-bond is the isolated C=C double bond of the methylidene group. The primary electronic transition available to this isolated double bond is a π → π* transition. Such transitions in non-conjugated alkenes require high energy, and therefore, they absorb light in the far ultraviolet region of the electromagnetic spectrum. masterorganicchemistry.comdocbrown.info

For simple, non-conjugated alkenes like ethene, the λ(max) for the π → π* transition is approximately 170 nm. masterorganicchemistry.com The presence of alkyl substituents on the double bond in this compound would be expected to cause a slight bathochromic (red) shift, moving the absorption to a slightly longer wavelength. However, this absorption would still be well below the 200 nm cutoff of standard UV-Vis spectrophotometers.

Therefore, a conventional UV-Vis spectrum of this compound, typically recorded from 200-800 nm, would not be expected to show any significant absorption bands. The molecule would be transparent in this region and thus colorless.

Expected UV-Vis Spectroscopic Data for this compound

Chromophore Electronic Transition Predicted λ(max) Molar Absorptivity (ε) Solvent
C=C (isolated)π → π*< 200 nmNot applicable in standard rangeTypically Hexane or Ethanol

This table reflects the expected behavior of a non-conjugated alkene in UV-Vis spectroscopy.

Should a derivative of this compound be synthesized that introduces conjugation, for example, by creating an adjacent double bond to form a diene, then UV-Vis spectroscopy would become a much more powerful tool for its characterization. The λ(max) would shift to longer wavelengths, and its position would be indicative of the extent of the new conjugated system.

X-ray Crystallography of Crystalline Analogues or Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgcaltech.edunih.gov It provides detailed information on bond lengths, bond angles, and intermolecular interactions. However, a fundamental prerequisite for this technique is the ability to grow a high-quality single crystal of the compound of interest. nih.gov

For a molecule like this compound, which is a non-polar, flexible, long-chain alkene, obtaining a single crystal suitable for X-ray diffraction presents significant challenges. Such molecules often have low melting points and tend to exist as oils or amorphous solids at room temperature. The lack of strong intermolecular forces, such as hydrogen bonding or strong dipole-dipole interactions, makes it difficult for the molecules to arrange themselves into a well-ordered crystal lattice. researchgate.net

Crystalline Analogues

One approach to obtaining crystallographic data would be to synthesize a crystalline analogue. This might involve introducing functional groups that promote crystallization, such as aromatic rings or groups capable of hydrogen bonding. However, this would fundamentally alter the molecule being studied. A more relevant approach for the parent alkene would be to attempt crystallization at very low temperatures. Long-chain n-alkanes have been studied by X-ray diffraction, revealing information about their packing in the solid state. royalsocietypublishing.orgshu.ac.uk Similar studies on branched alkenes are less common due to the increased difficulty in achieving a regular packing arrangement.

Co-crystallization

A promising strategy for obtaining a crystal structure of this compound would be through co-crystallization . rsc.orgasynt.com This technique involves crystallizing the target molecule with a second "co-former" molecule. asynt.combeilstein-journals.org The co-former is chosen for its ability to form a stable, well-defined crystal lattice that can incorporate the target molecule through weaker intermolecular forces like van der Waals interactions.

For a non-polar molecule like this compound, suitable co-formers might include other non-polar molecules with rigid structures that can provide a scaffold for crystallization. The resulting co-crystal could then be analyzed by X-ray diffraction to determine the conformation and packing of the this compound molecule within the crystal lattice.

Given the challenges, it is highly unlikely that a crystal structure for this compound itself has been reported. The discussion of X-ray crystallography for this compound is therefore largely theoretical, focusing on the potential methodologies that could be employed to overcome its inherent reluctance to crystallize.

Stereochemical Investigations Pertaining to 2,8 Dimethyl 5 Methylidenenonane

Analysis of Potential Stereoisomerism in Derivatives and Reaction Products

The structure of 2,8-dimethyl-5-methylidenenonane possesses two chiral centers at the C2 and C8 positions, where the methyl groups are attached. This gives rise to the possibility of stereoisomers. Specifically, (2R, 8R), (2S, 8S), (2R, 8S), and (2S, 8R) configurations could exist. The (2R, 8R) and (2S, 8S) pair are enantiomers, as are the (2R, 8S) and (2S, 8R) pair. The relationship between the (2R, 8R) and (2R, 8S) isomers is diastereomeric.

Derivatization or reactions involving the methylidene group at C5 can lead to the formation of a new chiral center. For instance, hydrogenation of the double bond would yield 2,5,8-trimethylnonane, with the potential for new stereoisomers at the C5 position. The stereochemical outcome of such a reaction would be influenced by the existing chirality at C2 and C8.

Epoxidation of the double bond would create an epoxide ring, introducing two new stereocenters at C5 and the exocyclic carbon. This would result in a variety of diastereomers, with the facial selectivity of the epoxidation agent being a key factor in determining the product distribution.

Diastereoselective Transformations and Control Strategies

Hypothetical diastereoselective transformations of this compound would aim to control the formation of new stereocenters relative to the existing ones at C2 and C8. For example, in a catalytic hydrogenation, the approach of the hydrogen molecule to the double bond could be influenced by the steric bulk of the rest of the molecule, leading to a preferential formation of one diastereomer over another.

The use of chiral catalysts could also enforce high levels of diastereoselectivity. For instance, a directed hydrogenation, where a catalyst is delivered to one face of the double bond guided by a directing group, could be a powerful strategy. Similarly, in reactions like hydroboration-oxidation, the bulky borane (B79455) reagent would be expected to approach the less hindered face of the methylidene group, leading to a diastereoselective formation of the corresponding alcohol.

Enantioselective Synthesis of Chiral Analogues

The enantioselective synthesis of specific stereoisomers of this compound or its chiral analogues would likely rely on asymmetric synthesis methodologies. One plausible approach would involve the use of a chiral pool starting material that already contains one of the desired stereocenters.

Alternatively, asymmetric catalysis could be employed. For instance, an asymmetric Grignard reaction or a related organometallic addition to a suitable precursor could establish one of the chiral centers. Another strategy could be an asymmetric alkylation of a prochiral enolate. The development of such syntheses would be a significant undertaking, requiring careful selection of chiral auxiliaries or catalysts to achieve high enantiomeric excess.

Chiral Resolution and Separation Techniques

Should a racemic or diastereomeric mixture of this compound or its derivatives be synthesized, chiral resolution techniques would be necessary to separate the individual stereoisomers. Classical resolution via the formation of diastereomeric salts with a chiral resolving agent is a possibility if a suitable functional group is present in the derivative.

Chromatographic methods are also powerful tools for chiral separation. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using columns with a chiral stationary phase would be the methods of choice for both analytical and preparative scale separations of the enantiomers. The choice of the chiral stationary phase would be critical and would likely require screening of various commercially available columns.

Conformational Preferences and Stereoelectronic Effects

The conformational landscape of this compound is expected to be complex due to the flexibility of the nonane (B91170) backbone. The molecule will likely exist as a mixture of various conformers in solution at room temperature. The most stable conformers would be those that minimize steric interactions between the methyl groups and the rest of the carbon chain.

Rotation around the C-C single bonds will lead to different staggered and eclipsed conformations. The presence of the sp2-hybridized carbon at C5 will influence the local geometry, creating a more rigid segment in the middle of the molecule. Stereoelectronic effects, such as hyperconjugation between the C-H bonds and the π-system of the double bond, could also play a role in stabilizing certain conformations. Computational modeling, such as molecular mechanics or density functional theory (DFT) calculations, would be invaluable in predicting the lowest energy conformations and the rotational barriers between them.

Spectroscopic Methods for Stereochemical Assignment

The definitive assignment of the absolute and relative stereochemistry of the potential isomers of this compound and its derivatives would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton chemical shifts and coupling constants would provide information about the connectivity and the relative orientation of protons in the molecule. wikipedia.org Diastereotopic protons in the vicinity of the chiral centers would be expected to show different chemical shifts.

¹³C NMR: The carbon chemical shifts would also be sensitive to the stereochemical environment. wikipedia.org

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments would be crucial for determining the spatial proximity of protons, which can help in assigning the relative stereochemistry of the different stereocenters.

Vibrational Spectroscopy:

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching and bending vibrations for the methyl and methylene (B1212753) groups, as well as a C=C stretching frequency for the methylidene group. wikipedia.org While not typically used for detailed stereochemical assignment on its own, it can provide information about the functional groups present.

Chiroptical Methods:

Circular Dichroism (CD) Spectroscopy: For chiral derivatives, CD spectroscopy could be used to determine the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations for a known configuration.

Optical Rotatory Dispersion (ORD) Spectroscopy: Similar to CD, ORD can be used to characterize chiral molecules based on their optical rotation at different wavelengths.

X-ray Crystallography:

If a crystalline derivative of a single stereoisomer can be obtained, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure, including the absolute configuration (if a heavy atom is present or by using anomalous dispersion).

Catalytic Applications and Polymerization Chemistry of 2,8 Dimethyl 5 Methylidenenonane

Olefin Oligomerization and Dimerization Processes

Acid-Catalyzed Oligomerization

There is no available research documenting the acid-catalyzed oligomerization of 2,8-Dimethyl-5-methylidenenonane. General principles of acid-catalyzed polymerization of alkenes suggest that the process would involve the formation of a carbocation intermediate, which could then react with other monomer units. However, without experimental data, any discussion on reaction kinetics, product distribution, or the influence of steric hindrance from the branched structure remains purely speculative.

Transition Metal-Catalyzed Dimerization

Similarly, no studies have been found that focus on the transition metal-catalyzed dimerization of this compound. While transition metal catalysts are widely used for the dimerization of various olefins, the specific reactivity and selectivity of such catalysts with this substrate have not been reported.

Advanced Polymerization Mechanisms

Coordination Polymerization (e.g., Ziegler-Natta, Metallocene Catalysis)

The use of this compound as a monomer in coordination polymerization, including with Ziegler-Natta or metallocene catalysts, is not described in the existing literature. Research on the polymerization of other non-conjugated dienes suggests that the structure of the monomer and the catalyst design are critical for controlling the polymerization process and the resulting polymer's microstructure. However, no such data exists for this compound.

Due to the lack of polymerization studies, there is no information on the design of specific catalysts or ligand architectures for the polymerization of this compound.

The mechanism of monomer insertion and chain propagation for this compound in any polymerization system has not been investigated or reported.

Regio- and Stereoselectivity in Polymerization

The presence of a methylidene group and significant branching in this compound suggests that controlling regio- and stereoselectivity during polymerization would be a key challenge.

Regioselectivity: In the context of this compound, regioselectivity would determine which of the two double bonds participates in the polymerization and how the monomer units are oriented within the polymer chain. Coordination catalysts, such as Ziegler-Natta and metallocene systems, are known for their ability to control the regioselectivity of olefin polymerization. orgoreview.comlibretexts.org For instance, in the polymerization of α-olefins, these catalysts typically lead to a "head-to-tail" arrangement of monomer units. pressbooks.pub For a diene like this compound, the catalyst would likely selectively polymerize the more accessible and reactive methylidene (vinylidene) double bond, leaving the internal double bond as a pendant group. This is a common outcome in the polymerization of non-conjugated dienes. mdpi.comnih.gov

Stereoselectivity: Stereoselectivity refers to the spatial arrangement of the pendant groups along the polymer chain, leading to isotactic, syndiotactic, or atactic polymers. Ziegler-Natta catalysts, for example, are renowned for their ability to produce highly stereoregular polymers like isotactic polypropylene. orgoreview.comlibretexts.org The stereochemistry is controlled by the catalyst's active site, which dictates the orientation of the incoming monomer. orgoreview.com Metallocene catalysts, with their well-defined single active sites, offer even more precise control over stereoregularity, allowing for the synthesis of polymers with specific tacticities by modifying the ligand structure. nih.govtudelft.nlresearchgate.net It is conceivable that with the appropriate chiral metallocene catalyst, one could achieve a stereoregular polymer from this compound.

Free Radical Polymerization

Free radical polymerization is a common method for polymerizing a wide variety of alkenes. libretexts.org The process is initiated by a radical species, often generated from a peroxide initiator, which adds to the monomer's double bond. jove.comyoutube.com The resulting radical then propagates by adding to subsequent monomer molecules. jove.com

For this compound, free radical polymerization would likely be initiated at the terminal methylidene group, as this would lead to the formation of a more stable tertiary radical. The propagation would then proceed in a head-to-tail fashion. pressbooks.pub However, free radical polymerization generally offers poor control over stereochemistry, leading to atactic polymers. libretexts.org Furthermore, chain transfer reactions are common in radical polymerization, which can lead to branching and a broad molecular weight distribution. libretexts.org Given the branched structure of the monomer itself, this could result in a highly irregular polymer architecture.

Cationic Polymerization

Cationic polymerization is initiated by an electrophile, typically a protic or Lewis acid, which adds to the monomer to form a carbocation. wikipedia.orgyoutube.com This method is most effective for alkenes with electron-donating substituents that can stabilize the resulting positive charge. wikipedia.orgyoutube.comlibretexts.orgreadchemistry.com

The isobutyl and other alkyl groups in this compound are electron-donating and would stabilize a carbocation formed at the tertiary carbon of the methylidene group. Therefore, cationic polymerization is a plausible route. The propagation would proceed by the attack of the carbocation on another monomer molecule. youtube.com Termination can occur through various mechanisms, including proton loss or reaction with a nucleophile. youtube.com Similar to free radical polymerization, achieving high stereocontrol in cationic polymerization is generally difficult.

Anionic Polymerization

Anionic polymerization is initiated by a nucleophile, such as an organolithium compound, which adds to the monomer to create a carbanion. libretexts.org This method is most suitable for monomers with electron-withdrawing groups that can stabilize the negative charge. Alkenes with only alkyl substituents, like this compound, are generally not reactive enough to undergo anionic polymerization because the electron-donating alkyl groups destabilize the carbanionic propagating species. libretexts.orglibretexts.org Therefore, anionic polymerization is not considered a viable method for this specific monomer. However, recent advances have shown that anionic polymerization can be used for some dienes and styrenic monomers to create block copolymers with polyolefins. rsc.orgrsc.orgacs.org

Co-polymerization Studies with Diverse Olefinic Monomers

Co-polymerization of this compound with other olefinic monomers like ethylene (B1197577) or propylene (B89431) could be a valuable strategy to tailor the properties of the resulting polymer. The incorporation of a branched, non-conjugated diene into a polyolefin backbone can introduce specific functionalities and alter the physical properties of the material.

Using coordination catalysts, such as metallocenes, it is possible to co-polymerize ethylene with a variety of α-olefins and even some branched and functionalized olefins. nih.govnih.govsioc.ac.cnresearchgate.net In such a co-polymerization, this compound would likely be incorporated as a comonomer, introducing pendant double bonds and branching into the polyethylene (B3416737) chain. These pendant groups could then be used for post-polymerization modifications, such as cross-linking or grafting. The amount of comonomer incorporation would depend on the relative reactivities of the monomers and the polymerization conditions. researchgate.net

The table below illustrates the potential effects of co-polymerizing this compound with ethylene, based on general principles of olefin co-polymerization.

PropertyEffect of Incorporating this compound into Polyethylene
Density Decrease due to disruption of crystalline packing by branching. libretexts.orgwikipedia.org
Crystallinity Decrease, leading to a more amorphous polymer. cambridge.org
Melting Point Lowered as a result of reduced crystallinity. cambridge.org
Flexibility Increased due to lower crystallinity.
Reactivity Increased due to the presence of pendant double bonds, allowing for cross-linking. openstax.org

Influence of Catalyst Structure and Reaction Conditions on Polymer Microstructure

The microstructure of a polymer derived from this compound would be highly dependent on the choice of catalyst and the reaction conditions.

Catalyst Structure:

Ziegler-Natta Catalysts: Traditional heterogeneous Ziegler-Natta catalysts have multiple active sites, which can lead to polymers with a broad molecular weight distribution and less uniform microstructure. nih.gov However, they are effective for producing linear and stereoregular polymers. libretexts.org

Metallocene Catalysts: Metallocene catalysts possess single, well-defined active sites. This allows for precise control over the polymer's molecular weight, molecular weight distribution, and stereochemistry. tudelft.nlresearchgate.net By tuning the ligand framework of the metallocene, it is possible to control the tacticity of the polymer. nih.gov

Reaction Conditions:

Temperature: Polymerization temperature can affect catalyst activity, chain transfer rates, and in some cases, stereoselectivity.

Monomer Concentration: The concentration of the monomer can influence the rate of polymerization and the molecular weight of the resulting polymer.

Co-catalyst: In coordination polymerization, the type and concentration of the co-catalyst (e.g., methylaluminoxane, MAO) can significantly impact the catalyst's activity and the polymer's properties. researchgate.net

The following table summarizes the expected influence of different catalyst systems on the microstructure of poly(this compound).

Catalyst SystemExpected Polymer Microstructure
Ziegler-Natta Likely atactic or moderately stereoregular; broad molecular weight distribution. nih.gov
Metallocene (achiral) Atactic; narrow molecular weight distribution. tudelft.nl
Metallocene (chiral) Potentially isotactic or syndiotactic; narrow molecular weight distribution. researchgate.net
Free Radical Initiator Atactic; branched; broad molecular weight distribution. libretexts.org
Cationic Initiator Atactic; potentially branched due to chain transfer; broad molecular weight distribution. wikipedia.org

Kinetic and Thermodynamic Aspects of Polymerization Processes

The polymerization of any monomer is governed by kinetic and thermodynamic factors.

Kinetics: The rate of polymerization is influenced by the reactivity of the monomer, the type and concentration of the initiator or catalyst, the temperature, and the solvent. For this compound, the steric hindrance around the double bonds, particularly the internal one, would likely affect the rate of propagation. The methylidene group is more accessible and would be expected to polymerize more readily. The kinetics of diene polymerization can be complex, with the potential for different insertion mechanisms and side reactions. mdpi.comrsc.org

Thermodynamics: The feasibility of a polymerization reaction is determined by the change in Gibbs free energy (ΔG = ΔH - TΔS).

Enthalpy (ΔH): The polymerization of alkenes is typically an exothermic process (negative ΔH) because a weaker π-bond in the monomer is replaced by a stronger σ-bond in the polymer. libretexts.org The heat of polymerization for simple alkenes is generally around -20 kcal/mol. libretexts.org Steric hindrance in the polymer can decrease the exothermicity of the reaction. nist.gov Given the bulky alkyl groups in this compound, its heat of polymerization might be slightly less negative than that of less substituted alkenes.

Entropy (ΔS): Polymerization involves the conversion of many small, disordered monomer molecules into a large, more ordered polymer chain, resulting in a decrease in entropy (negative ΔS). libretexts.org

Since both ΔH and ΔS are typically negative for addition polymerization, the temperature plays a crucial role. At a certain "ceiling temperature" (Tc = ΔH/ΔS), ΔG becomes zero, and polymerization is no longer thermodynamically favorable. researchgate.net For a sterically hindered monomer like this compound, the ceiling temperature might be lower compared to less hindered alkenes.

Thermodynamic ParameterGeneral Value/Trend for Alkene PolymerizationExpected Influence of this compound Structure
ΔH (Enthalpy) Typically -20 kcal/mol. libretexts.orgMay be less negative due to steric strain in the polymer. nist.gov
ΔS (Entropy) Negative, as monomers become part of a polymer chain. libretexts.orgThe magnitude of the negative ΔS would be similar to other alkenes.
ΔG (Gibbs Free Energy) Becomes less negative with increasing temperature. researchgate.netPolymerization will be favored at lower temperatures.
Ceiling Temperature (Tc) The temperature above which polymerization is not favored. researchgate.netPotentially lower than for less sterically hindered monomers.

Lack of Publicly Available Research on this compound Precludes Article Generation

Following a comprehensive search of scientific databases and publicly available literature, it has been determined that there is no available research data concerning the catalytic applications, polymerization chemistry, or the development of advanced materials from the chemical compound this compound.

Without any foundational research findings, it is impossible to generate a scientifically accurate and informative article that adheres to the user's detailed request for content on catalytic applications and advanced materials derived from the polymerization of this compound. The creation of such an article would require the fabrication of data and research, which is not feasible. Therefore, the request to generate the specified article cannot be fulfilled.

Consequently, a detailed discussion of its hydrogenation, oxidation, hydroboration, halogenation, carbonylation, and cross-coupling reactions, as outlined in the requested article structure, cannot be provided at this time due to the absence of specific research findings for this compound.

General principles of organic synthesis would suggest that the exocyclic double bond in this compound would be amenable to a variety of electrophilic additions and other transformations typical of alkenes. However, without specific studies on this substrate, any discussion of reaction conditions, yields, and stereoselectivity would be purely speculative and fall outside the scope of evidence-based scientific reporting.

Further empirical research is required to elucidate the reactivity and synthetic utility of this compound. Until such studies are conducted and published, a comprehensive article on its chemical transformations remains an area for future investigation.

Chemical Transformations and Derivatization Strategies for 2,8 Dimethyl 5 Methylidenenonane in Organic Synthesis

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis in Derivatives)

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.org In the context of 2,8-dimethyl-5-methylidenenonane, its 1,1-disubstituted nature makes it a challenging substrate for certain metathesis reactions. However, with appropriate derivatization, ring-closing metathesis (RCM) could be a viable strategy for the synthesis of novel cyclic structures.

To engage in RCM, this compound must first be derivatized to incorporate a second terminal alkene. A hypothetical two-step sequence could involve hydroboration-oxidation of the methylidene group to yield the corresponding primary alcohol, 2,8-dimethyl-5-(hydroxymethyl)nonane. Subsequent etherification or esterification with a molecule containing a terminal alkene, such as allyl bromide or acryloyl chloride, would furnish a suitable diene precursor for RCM.

The success of the RCM of such a sterically hindered diene would be highly dependent on the choice of catalyst. Ruthenium-based catalysts, particularly the second and third-generation Grubbs catalysts, are known for their high activity and tolerance to various functional groups. harvard.edu For sterically demanding substrates, molybdenum-based Schrock catalysts might also be considered, although they are generally less tolerant of functional groups. acs.org The efficiency of the cyclization is influenced by the length of the tether connecting the two olefinic partners, with the formation of five- to seven-membered rings being generally favored. wikipedia.org

Table 1: Representative Examples of Ring-Closing Metathesis of Sterically Hindered Dienes

Diene PrecursorCatalystProductYield (%)Reference
Diethyl diallylmalonateGrubbs IDiethyl 3-cyclopentene-1,1-dicarboxylate>95 psu.edu
N,N-Diallyl-p-toluenesulfonamideGrubbs I1-(p-Tolylsulfonyl)-2,5-dihydro-1H-pyrrole>95 psu.edu
O-Allyl-N-(pent-4-enoyl)serine methyl esterGrubbs IIMethyl (S)-2-((tert-butoxycarbonyl)amino)-3-((2-oxo-2,7-dihydrooxepin-3-yl)oxy)propanoate85 organic-chemistry.org

This table presents data for analogous systems to illustrate the potential of RCM for hindered olefins and is not based on experimental results for this compound derivatives.

Strategies for Introducing Heteroatoms onto the Carbon Skeleton

The exocyclic double bond of this compound serves as a key functional handle for the introduction of heteroatoms such as oxygen, halogens, or nitrogen. Several classical and modern organic reactions can be envisioned for this purpose.

Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding epoxide, 2,2-diisobutyl-1-oxaspiro[2.5]octane. This epoxide can then serve as a versatile intermediate for further transformations, including ring-opening reactions with various nucleophiles to introduce a range of functional groups.

Hydroboration-Oxidation: As mentioned previously, hydroboration of the terminal alkene with reagents like borane-tetrahydrofuran (B86392) complex (BH3-THF) followed by oxidative workup (e.g., with hydrogen peroxide and sodium hydroxide) would lead to the anti-Markovnikov addition of water across the double bond, affording the primary alcohol, 2,8-dimethyl-5-(hydroxymethyl)nonane.

Wacker-Type Oxidation: The Wacker oxidation provides a method for the conversion of terminal alkenes to methyl ketones. libretexts.org However, for 1,1-disubstituted alkenes like this compound, the reaction is more challenging. rsc.org Recent advancements have shown that palladium catalysts can be employed for the oxidative rearrangement of 1,1-disubstituted alkenes to furnish ketones. researchgate.netnih.gov Applying such a method could potentially convert this compound into 2,8-dimethylnonan-5-one.

Ozonolysis: Cleavage of the double bond via ozonolysis would provide a direct route to 2,8-dimethylnonan-5-one. This reaction involves treating the alkene with ozone followed by a reductive or oxidative workup.

Hydrohalogenation and Halogenation: The addition of hydrogen halides (e.g., HBr, HCl) would likely proceed via a Markovnikov-type addition to yield a tertiary halide. Direct addition of halogens (e.g., Br2, Cl2) would result in the formation of a dihalide.

Table 2: Potential Heteroatom Introduction Reactions for this compound

ReactionReagentsPotential Product
Epoxidationm-CPBA2,2-Diisobutyl-1-oxaspiro[2.5]octane
Hydroboration-Oxidation1. BH3-THF; 2. H2O2, NaOH2,8-Dimethyl-5-(hydroxymethyl)nonane
Wacker-Type OxidationPdCl2, CuCl2, O22,8-Dimethylnonan-5-one
Ozonolysis1. O3; 2. Zn, H2O or (CH3)2S2,8-Dimethylnonan-5-one
HydrobrominationHBr5-Bromo-5-isobutyl-2,8-dimethylnonane

This table outlines hypothetical products based on established chemical principles for the reactivity of 1,1-disubstituted alkenes.

Future Research Directions and Potential Applications

Development of Next-Generation Catalytic Systems for Olefin Transformations

The unique structure of 2,8-Dimethyl-5-methylidenenonane, characterized by a 1,1-disubstituted or geminal double bond, presents a formidable challenge and a significant opportunity for the development of novel catalytic systems. The steric hindrance around the reactive C=C bond necessitates catalysts with high activity and specific selectivity to achieve efficient transformations.

Future research will likely focus on designing catalysts that can overcome the steric barriers inherent in molecules like this compound. This includes the development of transition metal catalysts, for instance based on palladium or ruthenium, with tailored ligand spheres that create an optimal environment for substrate binding and subsequent reaction. rsc.orgnih.govacs.org For example, palladium-catalyzed cyclizations have been shown to be effective for 1,1-disubstituted alkenes, suggesting a potential pathway for creating complex cyclic structures from this compound. rsc.org Similarly, ruthenium-catalyzed additions offer an atom-economical route to other complex alkenes. nih.govacs.org

Furthermore, the development of catalysts for the (Z)-selective isomerization of 1,1-disubstituted alkenes, such as those based on scandium, could be applied to this compound to synthesize specific trisubstituted alkene isomers, which are valuable building blocks in organic synthesis. acs.org

Exploration of Novel Synthetic Pathways to Complex Chemical Architectures

The reactivity of the methylidene group in this compound serves as a gateway to a variety of complex chemical architectures. Its ability to undergo addition reactions allows for the introduction of diverse functional groups. For instance, hydroboration reactions, which can be directed to specific positions on the molecule, could lead to the synthesis of unique alcohols and other derivatives. rsc.org

Moreover, the double bond can participate in various C-H activation and coupling reactions. Research into the intermolecular hydroamination of hindered terminal alkenes could provide routes to novel, sterically encumbered amine compounds with potential applications in pharmaceuticals and materials science. acs.org The development of methods for the direct addition of alkyl groups or other carbon fragments to the double bond would further expand the synthetic utility of this compound. organic-chemistry.org

The exploration of these synthetic pathways will not only yield new molecules but also contribute to the broader field of organic synthesis by providing new tools to tackle the construction of sterically congested molecular frameworks.

Advanced Mechanistic Insights into Branched Alkene Reactivity

A deep understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing efficient synthetic strategies. The steric hindrance and electronic properties of this branched alkene significantly influence the pathways of chemical reactions.

Future mechanistic studies will likely employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling. These studies will aim to elucidate the transition states and intermediates involved in reactions such as catalytic additions, isomerizations, and functionalizations. For example, understanding the mechanism of a barrierless reaction, such as the addition of a methylene (B1212753) group, can provide fundamental insights into the reactivity of the double bond in this compound. researchgate.net

Investigating the factors that govern regioselectivity and stereoselectivity in reactions involving this hindered alkene will be a key area of research. For instance, understanding why certain catalysts favor anti-Markovnikov addition in hydroamination reactions can lead to the development of more selective synthetic methods. acs.org These insights will be invaluable for the broader understanding of how steric and electronic effects dictate chemical reactivity.

Predictive Modeling and Machine Learning Applications in Olefin Chemistry

The complexity of reactions involving sterically hindered olefins like this compound makes them ideal candidates for the application of predictive modeling and machine learning (ML). These computational tools can accelerate the discovery of new catalysts and the optimization of reaction conditions.

Furthermore, ML can be used to design new catalysts with desired properties. By identifying the key descriptors that influence catalytic activity and selectivity for hindered olefins, researchers can computationally screen vast libraries of potential catalysts to identify the most promising candidates for synthesis and testing. arxiv.org This data-driven approach has the potential to revolutionize the development of catalysts for challenging transformations involving molecules like this compound.

Integration into Materials Science for Specialty Polymers and Functional Intermediates

The unique branched structure of this compound makes it an attractive monomer for the synthesis of specialty polymers with tailored properties. The incorporation of such a bulky, non-polar unit into a polymer backbone can significantly influence its physical and chemical characteristics, such as its glass transition temperature, solubility, and mechanical strength.

Future research could explore the polymerization of this compound using advanced catalytic systems, including metallocene and other single-site catalysts, which are known to be effective for the polymerization of sterically hindered alkenes. researchgate.net The resulting polymers could find applications as high-performance plastics, elastomers, or additives that modify the properties of other commodity polymers.

Beyond polymerization, this compound can serve as a precursor to a variety of functional intermediates. For example, oxidation or epoxidation of the double bond could lead to the formation of unique diols, epoxides, or ketones that can be used as building blocks for the synthesis of surfactants, lubricants, and other high-value chemicals. The synthesis of functional polyolefins through the copolymerization of ethylene (B1197577) with polar vinyl monomers provides a blueprint for how functional groups could be introduced into polymers derived from this compound. rsc.org

Contributions to Sustainable Chemistry and Green Synthesis Initiatives

The development of efficient and selective transformations involving this compound can contribute significantly to the principles of green chemistry. Atom-economical reactions, such as catalytic additions and isomerizations, that convert this olefin into valuable products with minimal waste are a key focus. nih.govacs.orgacs.org

The use of this compound, which can potentially be derived from renewable feedstocks through various biomass conversion pathways, aligns with the goal of reducing reliance on fossil fuels. Furthermore, the development of catalytic processes that operate under mild conditions with high turnover numbers and frequencies will minimize energy consumption and the environmental impact of chemical production.

Research into the use of non-toxic, earth-abundant metal catalysts for the transformation of this compound will also be a critical aspect of its contribution to sustainable chemistry. By designing synthetic routes that are both efficient and environmentally benign, the chemical industry can move towards more sustainable practices.

Q & A

Basic: What analytical methods are recommended for structural confirmation of 2,8-Dimethyl-5-methylidenenonane?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to identify methyl (δ 0.8–1.5 ppm) and methylidene (δ 4.5–5.5 ppm) groups. Assign stereochemistry via NOESY or COSY correlations.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (C12_{12}H22_{22}) by matching exact mass (e.g., [M+H]+^+ at m/z 166.1726). Fragmentation patterns aid in validating branching positions.
  • Infrared (IR) Spectroscopy: Detect C=C stretching (~1640–1680 cm1^{-1}) and C-H bending in methyl groups (~1375 cm1^{-1}).
  • Chromatographic Purity: Employ HPLC with a phosphate buffer-methanol-acetonitrile mobile phase (adjusted to pH 6.0) for baseline separation of isomers or impurities .

Basic: How to optimize HPLC conditions for purity assessment of this compound?

Methodological Answer:

  • Mobile Phase Preparation: Mix phosphate buffer (6.8 g monobasic potassium phosphate in 1 L H2_2O, pH 6.0), methanol, and acetonitrile in a 31:11:8 ratio. Degas and filter (0.45 μm) to prevent column fouling .
  • System Suitability: Ensure resolution (R > 1.5) between the target compound and nearest impurity. Adjust acetonitrile proportion to fine-tune retention times.
  • Detection: Use UV absorption at 210–230 nm for unsaturated hydrocarbons. Validate method robustness via triplicate injections (RSD < 2%).

Advanced: How to resolve contradictions in thermal stability data during accelerated degradation studies?

Methodological Answer:

  • Controlled Stress Testing: Expose samples to 40–80°C (humidity: 75% RH) for 1–4 weeks. Monitor degradation via GC-MS or HPLC to identify decomposition products (e.g., isomerization or oxidation).
  • Data Reconciliation: Apply empirical contradiction analysis (e.g., cross-validate results using DSC/TGA for phase transitions and spectroscopic data for structural changes). Statistical tools (ANOVA) can isolate outliers .
  • Example Workflow: If DSC shows no melting point shift but HPLC detects new peaks, investigate non-thermal degradation pathways (e.g., light exposure).

Advanced: What strategies mitigate synthesis byproducts during alkylation of this compound precursors?

Methodological Answer:

  • Reaction Optimization: Use Grignard reagents (e.g., MeMgBr) in anhydrous THF at –20°C to minimize Wagner-Meerwein rearrangements. Monitor reaction progress via in-situ FTIR for carbonyl intermediate consumption.
  • Byproduct Identification: Characterize side products (e.g., branched isomers) via 1H^1H-NMR coupling constants and HRMS fragmentation.
  • Purification: Employ column chromatography with silica gel (hexane:ethyl acetate 95:5) or preparative HPLC with a C18 column .

Basic: How to prepare standard solutions for quantitative analysis of this compound?

Methodological Answer:

  • Solvent Selection: Dissolve in methanol or acetonitrile (100 mg/L stock) to ensure compatibility with HPLC/GC systems. Avoid aqueous buffers for long-term storage.
  • Calibration Curve: Prepare serial dilutions (0.1–100 ppm) and validate linearity (R2^2 > 0.995). Include internal standards (e.g., deuterated analogs) to correct for injection variability .
  • Stability Testing: Store aliquots at –20°C and verify concentration stability over 30 days via triplicate analyses.

Advanced: How to design computational models for predicting the reactivity of this compound?

Methodological Answer:

  • Quantum Mechanics (QM): Perform DFT calculations (B3LYP/6-31G*) to map potential energy surfaces for methylidene group reactions (e.g., Diels-Alder cycloadditions).
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., hexane vs. methanol) on conformational stability. Compare simulated NMR shifts with experimental data to validate models.
  • Machine Learning (ML): Train algorithms on existing hydrocarbon reactivity datasets to predict regioselectivity in electrophilic additions.

Advanced: How to address discrepancies in spectroscopic data between synthesized batches?

Methodological Answer:

  • Root-Cause Analysis:
    • Batch Comparison: Use PCA (Principal Component Analysis) on NMR/IR spectra to cluster batches by impurity profiles.
    • Experimental Variables: Test the impact of reaction temperature, catalyst purity, and drying methods on spectral consistency.
    • Collaborative Studies: Share raw data with independent labs for blind validation .
  • Case Example: If 13C^{13}C-NMR shows variance in methylidene signals, re-examine inert atmosphere conditions during synthesis to rule out oxidation.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Assessment: While classified as non-hazardous under EC 1272/2008, use fume hoods for synthesis/purification to avoid inhalation of volatile intermediates.
  • Emergency Procedures: Store spill kits (absorbent pads, neutralizers) in the workspace. Contact INRS France (+33 0145-42-59-59) for acute exposure guidance .
  • Waste Disposal: Collect organic residues in sealed containers for incineration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.